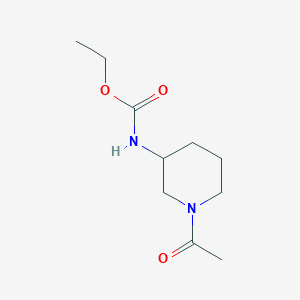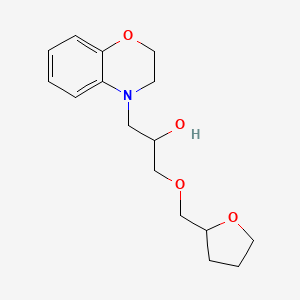![molecular formula C12H10Br2N2OS B7527428 5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7527428.png)
5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmaceuticals. The compound is a pyridine derivative that has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of protein kinases. This inhibition leads to the suppression of cell growth and proliferation, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide have been studied extensively. The compound has been shown to have a cytotoxic effect on cancer cells, and it has been shown to induce apoptosis, which is a process of programmed cell death. In addition, the compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide in lab experiments is its potential as an anticancer agent. The compound has been shown to have cytotoxic activity against various cancer cell lines, and it has the potential to be used in the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on normal cells as well, and further research is needed to determine the optimal dosage and administration of the compound.
Future Directions
There are several future directions for research on 5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide. One direction is to investigate the compound's potential as an inhibitor of other protein kinases. Another direction is to study the compound's potential as a therapeutic agent for other diseases besides cancer. In addition, further research is needed to determine the optimal dosage and administration of the compound for maximum efficacy and minimal toxicity.
Conclusion
In conclusion, 5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide is a chemical compound that has potential applications in the field of pharmaceuticals. The compound has been synthesized using various methods, and it has been studied extensively for its anticancer activity and potential as an inhibitor of protein kinases. Further research is needed to determine the optimal dosage and administration of the compound, as well as its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of 5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide has been achieved through various methods. One of the most commonly used methods involves the reaction of 3-amino-5-bromo-N-methylpyridine-2-carboxamide with 4-bromo-2-thiophenemethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide, and the product is obtained after purification using column chromatography.
Scientific Research Applications
5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide has been studied extensively for its potential applications in the field of pharmaceuticals. The compound has been shown to have anticancer activity, and it has been tested against various cancer cell lines. In addition, the compound has been investigated for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
properties
IUPAC Name |
5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2OS/c1-16(6-11-3-10(14)7-18-11)12(17)8-2-9(13)5-15-4-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTQNZDWMBQWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)
![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)

![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527407.png)
![1-(2-piperidin-1-ylpyridin-4-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527418.png)
